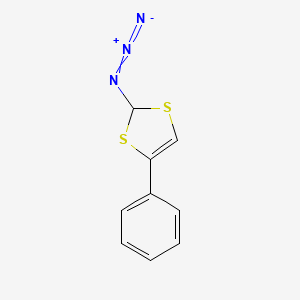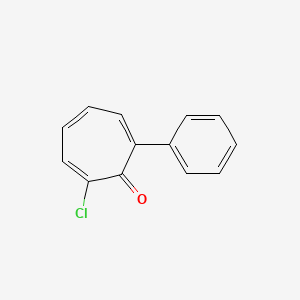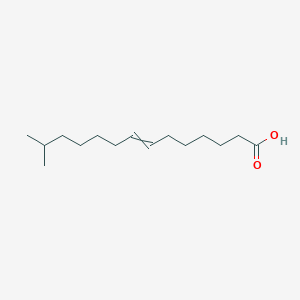
13-Methyltetradec-7-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid It is characterized by a methyl group at the 13th carbon and a double bond at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-methyltetradec-7-enoic acid typically involves the coupling of appropriate precursors under controlled conditions. One method involves the use of (E)-13-methyltetradec-2-enoic acid as a starting material, which is then subjected to specific coupling conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 13-Methyltetradec-7-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the double bond to a single bond, altering the compound’s properties.
Substitution: This can replace one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated fatty acids.
Aplicaciones Científicas De Investigación
13-Methyltetradec-7-enoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched monounsaturated fatty acids.
Biology: It is investigated for its role in cell membrane structure and function.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 13-methyltetradec-7-enoic acid exerts its effects involves its interaction with lipid bilayers and other molecular targets. Its amphipathic nature allows it to integrate into cell membranes, potentially altering their properties and affecting cellular processes .
Comparación Con Compuestos Similares
- 13-Methyltetradec-2-enoic acid
- 13-Methyltetradec-9-enoic acid
- 14-Methylhexadec-6-enoic acid
Comparison: Compared to these similar compounds, 13-methyltetradec-7-enoic acid is unique due to the position of its double bond and methyl group. This structural difference can significantly impact its chemical reactivity and biological activity .
Propiedades
Número CAS |
88505-44-6 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
13-methyltetradec-7-enoic acid |
InChI |
InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h3-4,14H,5-13H2,1-2H3,(H,16,17) |
Clave InChI |
MZPZEPZETFNSST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC=CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)


![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

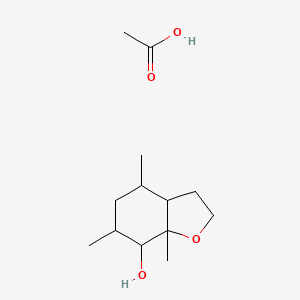
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
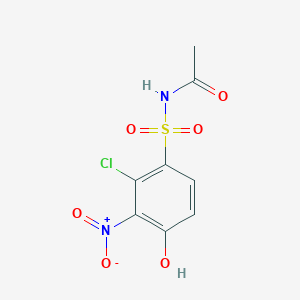
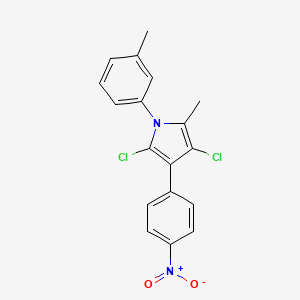
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
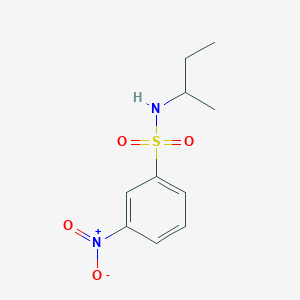
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
